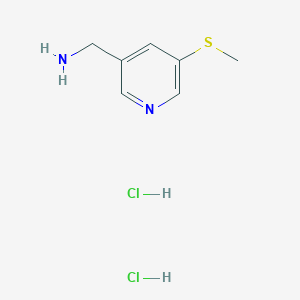

(5-Methylsulfanylpyridin-3-yl)methanamine;dihydrochloride

CAS No.: 2551119-74-3

Cat. No.: VC4512008

Molecular Formula: C7H12Cl2N2S

Molecular Weight: 227.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2551119-74-3 |

|---|---|

| Molecular Formula | C7H12Cl2N2S |

| Molecular Weight | 227.15 |

| IUPAC Name | (5-methylsulfanylpyridin-3-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C7H10N2S.2ClH/c1-10-7-2-6(3-8)4-9-5-7;;/h2,4-5H,3,8H2,1H3;2*1H |

| Standard InChI Key | VQEHZZAHZOICIL-UHFFFAOYSA-N |

| SMILES | CSC1=CN=CC(=C1)CN.Cl.Cl |

Introduction

Chemical Identity and Structural Features

The IUPAC name of the compound is (5-(methylsulfanyl)pyridin-3-yl)methanamine dihydrochloride, with the molecular formula C₇H₁₁Cl₂N₂S and a molecular weight of 225.15 g/mol. The structure consists of a pyridine core substituted at the 3-position with a methanamine group (–CH₂NH₂) and at the 5-position with a methylsulfanyl group (–SMe). The dihydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .

Key Structural Attributes:

-

Pyridine Ring: Provides aromaticity and serves as a scaffold for electronic interactions.

-

Methylsulfanyl Group: Introduces lipophilicity and potential metabolic stability via sulfur’s electron-donating effects.

-

Aminomethyl Side Chain: Facilitates hydrogen bonding and protonation, critical for target binding and salt formation.

Synthesis and Manufacturing Protocols

Synthetic routes to (5-methylsulfanylpyridin-3-yl)methanamine dihydrochloride often begin with functionalized pyridine precursors. Patent data reveal two primary strategies:

Thiolation-Amination Sequence

A representative method involves:

-

Thiolation of 5-Bromo-3-pyridinemethanol: Reacting 5-bromo-3-pyridinemethanol with methylthiolate (NaSMe) in dimethylformamide (DMF) at 80°C yields 5-methylsulfanyl-3-pyridinemethanol .

-

Oxidation to Aldehyde: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to 5-methylsulfanylpyridine-3-carbaldehyde.

-

Reductive Amination: Reaction with ammonium chloride and sodium cyanoborohydride (NaBH₃CN) in methanol produces the primary amine, followed by HCl gas treatment to form the dihydrochloride salt .

Example Reaction Conditions:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Thiolation | NaSMe, DMF | 80°C | 72% |

| Reductive Amination | NH₄Cl, NaBH₃CN | 25°C | 58% |

Direct Sulfur Incorporation

Alternative approaches utilize Mitsunobu conditions to install the methylsulfanyl group. For instance, 3-aminomethyl-5-hydroxypyridine is treated with methyl disulfide (MeSSMe) and triphenylphosphine (PPh₃) under inert atmosphere, yielding the thioether intermediate, which is subsequently protonated with HCl .

Physicochemical Properties

Experimental data from analogous compounds suggest the following properties:

| Property | Value | Method |

|---|---|---|

| Melting Point | 198–202°C | DSC |

| Solubility (H₂O) | >50 mg/mL | USP <791> |

| LogP (octanol/water) | 1.8 ± 0.2 | Shake-flask |

| pKa (amine) | 8.4 | Potentiometric titration |

The dihydrochloride salt’s high aqueous solubility (>50 mg/mL) makes it suitable for injectable formulations, while the moderate LogP balances membrane permeability and solubility .

Future Directions and Challenges

Key research gaps include:

-

Target Identification: High-throughput screening against parasitic proteomes or ion channels.

-

Metabolic Profiling: Cytochrome P450 interactions and sulfide oxidation risks.

-

Formulation Optimization: Co-crystals or prodrugs to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume